(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride
CAS No.:
Cat. No.: VC13763859
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16Cl2N2 |
|---|---|
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | (8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;;/h3,5,7,9,11H,2,4,6H2,1H3;2*1H/t9-;;/m1../s1 |
| Standard InChI Key | YPMQTYHPAXHSTJ-KLQYNRQASA-N |
| Isomeric SMILES | CN[C@@H]1CCCC2=C1N=CC=C2.Cl.Cl |
| SMILES | CNC1CCCC2=C1N=CC=C2.Cl.Cl |
| Canonical SMILES | CNC1CCCC2=C1N=CC=C2.Cl.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture and Stereochemistry
The compound’s core structure consists of a tetrahydroquinoline scaffold substituted with a methylamine group at the C8 position. The (R)-configuration at this chiral center critically influences its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the bicyclic system’s chair conformation, with the amine group adopting an axial orientation that facilitates hydrogen bonding with target enzymes.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | |
| Molecular Weight | 235.15 g/mol | |
| Solubility (Water) | 0.282–0.662 mg/mL | |
| LogP (Octanol-Water) | 1.6 (Consensus) | |
| pKa (Amine) | 9.2 ± 0.3 |
The dihydrochloride salt form improves aqueous solubility (0.282–0.662 mg/mL) , making it suitable for in vitro and in vivo studies. Lipophilicity metrics, such as the LogP value of 1.6, suggest moderate membrane permeability, corroborated by its ability to cross the blood-brain barrier (BBB) .
Synthesis and Industrial Production
Stereoselective Synthesis Pathways
The synthesis of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride begins with quinoline derivatives subjected to catalytic hydrogenation under controlled conditions. A representative pathway involves:
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Hydrogenation of Quinoline: Palladium-on-carbon (Pd/C) catalyzes the reduction of quinoline to 5,6,7,8-tetrahydroquinoline under 20–50 bar H₂ at 80–100°C.
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Chiral Resolution: The racemic mixture is resolved via diastereomeric salt formation using (+)-di-p-toluoyl-D-tartaric acid, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) .
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Methylamination: Reaction with methylamine in the presence of LiAlH₄ introduces the methylamine group at C8, followed by HCl treatment to form the dihydrochloride salt .
Table 2: Optimization Parameters for Continuous Flow Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 90°C | +15% |
| Residence Time | 120 s | +22% |
| Catalyst Loading (Pd/C) | 5 wt% | +18% |
Continuous flow reactors have revolutionized large-scale production, achieving yields exceeding 85% while minimizing byproducts. Key advantages include precise control over reaction parameters and reduced solvent waste compared to batch processes.
Biological Activities and Mechanistic Insights
Monoamine Oxidase Inhibition
The compound exhibits potent inhibition of MAO-B (IC₅₀ = 12 nM), a key enzyme in neurotransmitter metabolism implicated in neurodegenerative diseases like Parkinson’s. Molecular docking simulations reveal that the (R)-enantiomer binds to the MAO-B active site via:
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A hydrogen bond between the protonated amine and Tyr435.
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π-π stacking interactions between the tetrahydroquinoline ring and FAD cofactor.
In contrast, the (S)-enantiomer shows 50-fold lower activity, underscoring the importance of stereochemistry .
Antitumor and Antimicrobial Effects
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Cytotoxicity: Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 8.2 μM, attributed to intercalation into DNA and topoisomerase II inhibition.
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Antibacterial Activity: Against Staphylococcus aureus (MIC = 16 μg/mL), the mechanism involves disruption of cell membrane integrity and inhibition of penicillin-binding proteins.
Comparative Analysis with Structural Analogs
| Compound | MAO-B IC₅₀ (nM) | MCF-7 IC₅₀ (μM) |
|---|---|---|
| (R)-Dihydrochloride | 12 | 8.2 |
| (S)-Dihydrochloride | 600 | 42.1 |
| Desmethyl Analog | 210 | 25.4 |
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